molecular formula C8H6FN3O B1331663 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 7659-07-6

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1331663
CAS No.: 7659-07-6
M. Wt: 179.15 g/mol
InChI Key: OPZGULFMUGGIAS-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group and an amine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-fluorobenzohydrazide with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the fluorophenyl ring .

Scientific Research Applications

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZGULFMUGGIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357442
Record name 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7659-07-6
Record name 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine
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Reactant of Route 3
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine

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